molecular formula C8H8BClO3 B7956230 3-Acetyl-4-chlorophenylboronic acid

3-Acetyl-4-chlorophenylboronic acid

Cat. No.: B7956230
M. Wt: 198.41 g/mol
InChI Key: IGOLVESNJWNACO-UHFFFAOYSA-N
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Description

3-Acetyl-4-chlorophenylboronic acid is an organoboron compound with the molecular formula C8H8BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetyl group at the 3-position and a chlorine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-chlorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-Acetyl-4-chlorophenylboronic acid exerts its effects is primarily through its role as a boronic acid. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The molecular targets and pathways involved often include serine proteases and other enzymes that interact with boronic acids .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-acetyl-4-chlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOLVESNJWNACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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